3-O-Acetyloleanderolide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanderolide can be synthesized through the acetylation of oleanderolide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3-OH group .
Industrial Production Methods: Industrial production of this compound involves the extraction of oleanderolide from the herbs of Tripterygium wilfordii, followed by its acetylation. The process includes several purification steps to obtain the compound in high purity. The final product is usually obtained as a powder and can be stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyloleanderolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-O-Acetyloleanderolide has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research has shown that this compound exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-O-Acetyloleanderolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and cell proliferation. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Oleanolic Acid: A pentacyclic triterpenoid with known farnesoid X receptor modulatory activity.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Uniqueness of 3-O-Acetyloleanderolide: this compound is unique due to its specific acetylation at the 3-OH position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSFDBPTPLSWRM-KXNUYETHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267015 | |
Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-83-3 | |
Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62498-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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